Cas no 537010-28-9 (1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde)

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is a specialized organic compound featuring a benzimidazole core substituted with a naphthylmethyl group at the 1-position and a formyl group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of heterocyclic compounds and pharmaceutical scaffolds. The naphthylmethyl moiety enhances lipophilicity, potentially improving binding affinity in medicinal chemistry applications. The aldehyde functionality offers versatility for further derivatization, including condensation or nucleophilic addition reactions. Its well-defined molecular architecture ensures consistent performance in research applications, particularly in the synthesis of bioactive molecules or functional materials.
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde structure
537010-28-9 structure
Product Name:1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
CAS No:537010-28-9
MF:C19H14N2O
MW:286.327264308929
MDL:MFCD05863723
CID:878201
Update Time:2026-04-29

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde
    • 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
    • 1-(naphthalen-1-ylmethyl)-1H-benzimidazole-2-carbaldehyde
    • 1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde
    • AC1LU6ZD
    • AG-F-84866
    • Ambcb7359735
    • BB 0219525
    • CTK4J8636
    • MolPort-000-875-300
    • 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
    • MDL: MFCD05863723
    • Inchi: InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2
    • InChI Key: HAMQRBHRVRZUIL-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O

Computed Properties

  • Exact Mass: 286.11100
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 34.89000
  • LogP: 4.05030

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde Pricemore >>

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Additional information on 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde: A Comprehensive Overview

The compound 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde (CAS No. 537010-28-9) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzimidazoles, which are well-known for their versatile properties and wide-ranging uses in pharmaceuticals, materials science, and environmental chemistry. The structure of benzimidazole itself is a fused bicyclic system consisting of a benzene ring and an imidazole ring, which contributes to its unique chemical reactivity and stability.

Recent studies have highlighted the importance of benzimidazole derivatives in drug discovery, particularly in the development of anticancer agents. The naphthylmethyl group attached to the benzimidazole framework in this compound introduces additional electronic and steric effects, enhancing its bioavailability and targeting capabilities. Researchers have demonstrated that such modifications can significantly improve the efficacy of benzimidazole-based drugs in combating various diseases, including cancer and neurodegenerative disorders.

In the field of materials science, benzimidazole derivatives have been explored for their potential as precursors in the synthesis of advanced materials such as carbon nanotubes and graphene. The carbaldehyde functional group present in this compound plays a crucial role in facilitating these reactions by acting as a directing group during the formation of carbon-based nanostructures. Recent advancements in this area have shown that compounds like 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde can serve as effective templates for the controlled synthesis of high-performance materials with tailored properties.

The synthesis of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzimidazole core through condensation reactions, followed by selective alkylation to introduce the naphthylmethyl substituent. The final step involves oxidation to install the carbaldehyde group, ensuring the desired functionality for subsequent applications.

From an environmental perspective, this compound has shown promise in pollution control technologies. Its ability to act as a catalyst in degradation reactions under UV light has been extensively studied, with recent findings indicating its effectiveness in breaking down persistent organic pollutants (POPs) in aqueous environments. This property makes it a valuable candidate for developing eco-friendly solutions to address global environmental challenges.

In conclusion, 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde (CAS No. 537010-28-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an attractive target for researchers aiming to develop innovative solutions in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new potentials for this compound, its role in advancing technological and therapeutic frontiers is expected to grow significantly.

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